molecular formula C28H56O9 B14248658 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate CAS No. 255398-52-8

3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate

Cat. No.: B14248658
CAS No.: 255398-52-8
M. Wt: 536.7 g/mol
InChI Key: JAVRXBZHDGMOTI-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate is a complex organic compound known for its unique structure and properties. It is a member of the polyether family, characterized by multiple ether linkages within its molecular structure. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate typically involves the reaction of 3,6,9,12,15,18,21-Heptaoxatricosane-1-ol with dodecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate involves its interaction with molecular targets through its ether linkages. These linkages allow the compound to form hydrogen bonds and other interactions with biological molecules, facilitating its role in drug delivery and biochemical assays. The pathways involved often include the stabilization of drug molecules and enhancement of their solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18,21-Heptaoxatricosane-1-ol
  • 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate
  • 29-Hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacos-1-yl laurate

Uniqueness

3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate stands out due to its specific ester linkage with dodecanoic acid, which imparts unique properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain esters with multiple ether linkages .

Properties

CAS No.

255398-52-8

Molecular Formula

C28H56O9

Molecular Weight

536.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate

InChI

InChI=1S/C28H56O9/c1-3-5-6-7-8-9-10-11-12-13-28(29)37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-32-17-16-31-15-14-30-4-2/h3-27H2,1-2H3

InChI Key

JAVRXBZHDGMOTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCC

Origin of Product

United States

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